molecular formula C7H12FI B12547883 6-Fluoro-7-iodohept-1-ene CAS No. 143261-07-8

6-Fluoro-7-iodohept-1-ene

Cat. No.: B12547883
CAS No.: 143261-07-8
M. Wt: 242.07 g/mol
InChI Key: HLBGJCYOHVMYLK-UHFFFAOYSA-N
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Description

6-Fluoro-7-iodohept-1-ene is a halogenated alkene with the molecular formula C₇H₁₁FI. Its structure features a fluorine atom at the sixth carbon and an iodine atom at the seventh carbon of a seven-carbon chain terminating in a terminal double bond (hept-1-ene).

Properties

CAS No.

143261-07-8

Molecular Formula

C7H12FI

Molecular Weight

242.07 g/mol

IUPAC Name

6-fluoro-7-iodohept-1-ene

InChI

InChI=1S/C7H12FI/c1-2-3-4-5-7(8)6-9/h2,7H,1,3-6H2

InChI Key

HLBGJCYOHVMYLK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(CI)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-iodohept-1-ene typically involves the introduction of fluorine and iodine atoms into a heptene backbone. One common method is the halogenation of hept-1-ene using fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-iodohept-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 6-fluoro-7-azidohept-1-ene, while oxidation with potassium permanganate can produce 6-fluoro-7-iodoheptanoic acid .

Scientific Research Applications

6-Fluoro-7-iodohept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-iodohept-1-ene depends on its specific application. In chemical reactions, the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can stabilize certain intermediates, while the iodine atom can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from the chemical classes and reactions described:

Structural Analogues in the Evidence

The compounds in are cephalosporin derivatives (e.g., Cefepime Hydrochloride) with bicyclic β-lactam cores and complex substituents, while describes a cyclohexene derivative synthesized via sulfonylation and halogenation. These differ fundamentally from 6-Fluoro-7-iodohept-1-ene in:

  • Backbone structure : Cephalosporins are bicyclic, nitrogen-containing systems, whereas this compound is a linear alkene.
  • Halogen placement : The target compound has fluorine and iodine on adjacent carbons, unlike the chloro/fluoro substituents in the indane derivative of .

Reactivity and Stability

  • Halogen Effects : Iodine’s polarizability and larger atomic radius compared to fluorine or chlorine (as seen in ’s (1R)-1-bromo-7-chloro-5-fluoroindane) may enhance electrophilic reactivity in cross-coupling reactions.
  • Steric and Electronic Factors : The terminal double bond in this compound likely increases reactivity toward electrophiles compared to internal alkenes (e.g., cyclohexene derivatives in ).

Data Table: Inferred Properties of this compound vs. Evidence Compounds

Property This compound (Inferred) Cephalosporins () Cyclohexene Derivative ()
Core Structure Linear alkene Bicyclic β-lactam Cyclohexene with sulfonyl group
Halogen Types F, I Cl, S, N-containing groups Cl, F, Br (in precursors)
Reactivity High (terminal alkene + halogens) Moderate (β-lactam cleavage) Moderate (sulfonylation)
Synthetic Use Cross-coupling precursor Antibiotic activity Intermediate for heterocycles

Research Findings and Limitations

  • Evidence Gaps: No direct studies on this compound are cited in the provided materials. The cephalosporins and cyclohexene derivatives discussed are functionally and structurally distinct, limiting direct comparisons.

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